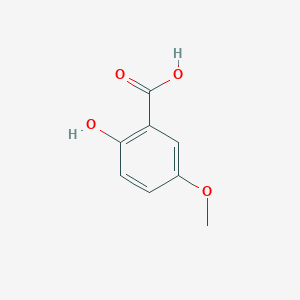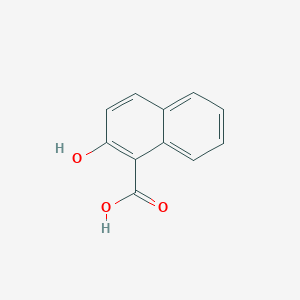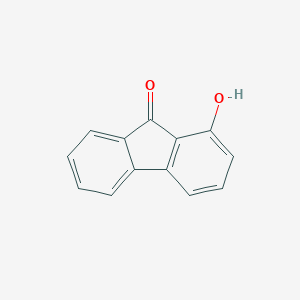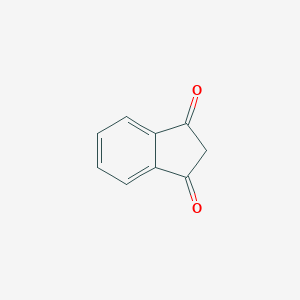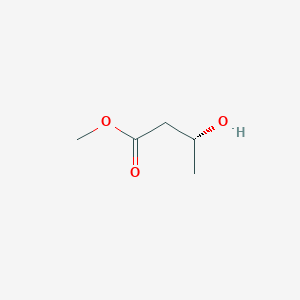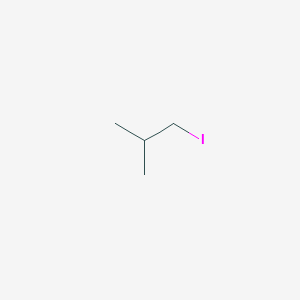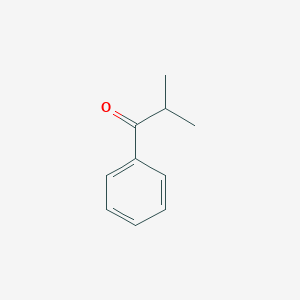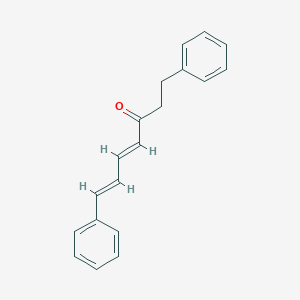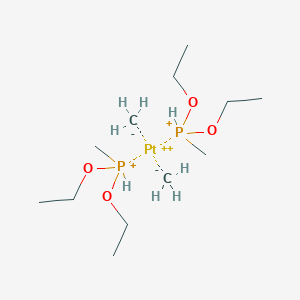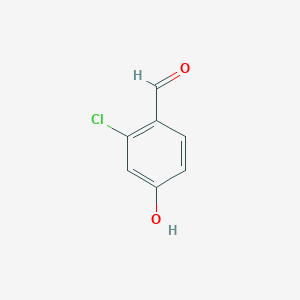
Riboflavin 5'-phosphate sodium
Vue d'ensemble
Description
The provided data does not contain any direct information on "Photrexa." However, there are descriptions of various other compounds and processes that could be tangentially related to the broader field of chemical synthesis and molecular structure analysis. For instance, "Phagraphene" is a newly proposed carbon allotrope with a structure composed of 5-6-7 carbon rings, which is lower in energy than most predicted 2D carbon allotropes and features distorted Dirac cones . The structure of phenoxazinone synthase from Streptomyces antibioticus reveals a new type of copper center, which could be relevant in the context of metalloenzymes and their synthetic analogs . The synthesis of the C19-C28 fragment of phorboxazoles involves a [4+2]-annulation, a reaction that could be of interest in the synthesis of complex organic molecules . These papers, while not directly related to Photrexa, provide a glimpse into the types of chemical synthesis and structural analysis that are prevalent in current research.
Synthesis Analysis
Molecular Structure Analysis
Molecular structure analysis is crucial in understanding the properties and potential applications of new compounds. The structure of phagraphene with its unique arrangement of carbon rings , the distinctive hexameric structure of phenoxazinone synthase with its type 2 copper center , and the tetranuclear cage structure of an organooxotin compound are all examples of how molecular structure is determined and analyzed in current research. These analyses often involve sophisticated techniques such as X-ray diffraction and NMR spectroscopy.
Chemical Reactions Analysis
The papers discuss various chemical reactions, such as the [4+2]-annulation in the synthesis of phorboxazoles and the reactions leading to the formation of a tetranuclear organooxotin cage . These reactions are analyzed for their efficiency, selectivity, and the properties of the resulting compounds. Understanding these reactions is essential for the development of new synthetic methods and the optimization of existing ones.
Physical and Chemical Properties Analysis
The physical and chemical properties of new materials are often determined by their molecular composition and structure. For instance, the properties of polyhydroxyalkanoates (PHA) can be regulated by controlling the monomer composition, affecting both physical properties and degradation rates . Similarly, the electronic structure of phagraphene, which has direction-dependent cones, is robust against external strain, indicating tunable Fermi velocities . These studies highlight the importance of analyzing physical and chemical properties to tailor materials for specific applications.
Applications De Recherche Scientifique
Substrat pour études enzymatiques
Le riboflavine 5'-phosphate de sodium est utilisé comme substrat pour étudier la spécificité et la cinétique des FMN phosphohydrolases. Ces enzymes sont responsables de l'hydrolyse du flavin mononucléotide (FMN) en riboflavine et en phosphate, ce qui est une réaction importante dans le métabolisme de la vitamine B2 .
Thérapie photodynamique (PDT)
En tant qu'agent photosensibilisant, le riboflavine 5'-phosphate de sodium est utilisé pour évaluer l'efficacité in vitro de la thérapie photodynamique sur les champignons. La PDT implique l'utilisation de composés sensibles à la lumière qui deviennent toxiques lorsqu'ils sont exposés à des longueurs d'onde spécifiques de la lumière, et elle est utilisée pour cibler et tuer les cellules microbiennes .
Solution ophtalmique
En ophtalmologie, le riboflavine 5'-phosphate de sodium est utilisé comme solution ophtalmique pour le réticulation du collagène cornéen chez les patients atteints de kératocône et d'autres affections cornéennes. Ce traitement contribue à renforcer la cornée et à prévenir une détérioration supplémentaire .
Cofacteur pour les réactions redox
Ce composé agit comme un cofacteur pour les enzymes impliquées dans les réactions d'oxydation/réduction, telles que la déshydrogénase du nicotinamide adénine dinucléotide réduit (NADH), la synthase d'oxyde nitrique et la monooxygénase de l'acide nitrilotriacétique. Il joue un rôle crucial dans les processus de transfert d'électrons au sein des cellules .
Mélange de stock de vitamine et de facteur de croissance
Il est également inclus comme composant dans les mélanges de stock de vitamines et de facteurs de croissance utilisés dans diverses applications de recherche biologique pour assurer une croissance et un maintien adéquats des cultures cellulaires .
Évaluation des additifs alimentaires
Le riboflavine 5'-phosphate de sodium a été évalué comme additif alimentaire pour sa sécurité et sa stabilité pendant le traitement et le stockage des aliments thermiques et non thermiques. Il est connu pour sa stabilité dans ces conditions mais est sensible à l'exposition à la lumière .
Chaque application met en évidence la polyvalence du riboflavine 5'-phosphate de sodium dans la recherche scientifique dans différents domaines.
Mécanisme D'action
Target of Action
Riboflavin 5’-phosphate sodium, also known as Photrexa or Phosphated riboflavin, primarily targets flavoprotein enzymes . These enzymes play a crucial role in various biochemical reactions, including normal tissue respiration . The compound also binds to riboflavin hydrogenase , riboflavin kinase , and riboflavin synthase .
Mode of Action
Riboflavin 5’-phosphate sodium is the precursor of flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD) . These molecules are essential for the function of various oxidoreductases, including NADH dehydrogenase . The compound acts as a photo enhancer that generates singlet oxygen in corneal collagen cross-linking .
Biochemical Pathways
Riboflavin 5’-phosphate sodium is involved in several biochemical pathways. It is produced from riboflavin (vitamin B2) by the enzyme riboflavin kinase . It functions as the prosthetic group of various oxidoreductases, including NADH dehydrogenase , and as a cofactor in biological blue-light photo receptors . Riboswitches bind with flavin mononucleotide (FMN), a phosphorylated form of riboflavin, and control gene expression involved in riboflavin biosynthesis and transport pathway .
Pharmacokinetics
The compound is absorbed via the gastrointestinal tract, and its absorption increases with food . It is metabolized in the liver . About 95% of riboflavin in the form of FAD or FMN from food is bioavailable up to a maximum of about 27 mg of riboflavin per meal or dose .
Result of Action
The action of Riboflavin 5’-phosphate sodium results in the activation of various biochemical reactions. It plays a role in the activation of pyridoxine and conversion of tryptophan to niacin . It also possesses fluorescence, photosensitivity, and redox activities .
Action Environment
The action, efficacy, and stability of Riboflavin 5’-phosphate sodium can be influenced by various environmental factors. For instance, it requires more energy to produce but is more soluble than riboflavin . In cells, FMN occurs freely circulating but also in several covalently bound forms . The compound’s action can also be influenced by the presence of other molecules, such as albumin or globulins .
Safety and Hazards
Propriétés
IUPAC Name |
sodium;[(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate;dihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N4O9P.Na.2H2O/c1-7-3-9-10(4-8(7)2)21(15-13(18-9)16(25)20-17(26)19-15)5-11(22)14(24)12(23)6-30-31(27,28)29;;;/h3-4,11-12,14,22-24H,5-6H2,1-2H3,(H,20,25,26)(H2,27,28,29);;2*1H2/q;+1;;/p-1/t11-,12+,14-;;;/m0.../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQVGUKOCMOKKJU-QPVGXXQTSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(COP(=O)(O)[O-])O)O)O.O.O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)C[C@@H]([C@@H]([C@@H](COP(=O)(O)[O-])O)O)O.O.O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4NaO11P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
146-17-8 (Parent) | |
| Record name | Riboflavin 5'-phosphate sodium [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006184174 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
514.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6184-17-4 | |
| Record name | Riboflavin 5'-phosphate sodium [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006184174 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | RIBOFLAVIN 5'-PHOSPHATE SODIUM DIHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/20RD1DZH99 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




